2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole
Description
Properties
CAS No. |
656257-38-4 |
|---|---|
Molecular Formula |
C15H19N3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H19N3/c1-3-6-12-10(2)16-15(18-12)14-9-11-7-4-5-8-13(11)17-14/h4-5,7-8,14,17H,3,6,9H2,1-2H3,(H,16,18) |
InChI Key |
PMXMCUGPIUKYHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NC(=N1)C2CC3=CC=CC=C3N2)C |
Origin of Product |
United States |
Preparation Methods
Imidazole Ring Construction
The 5-methyl-4-propyl-1H-imidazole moiety is typically synthesized via cyclocondensation or multicomponent reactions:
Debus-Radiszewski Synthesis :
A mixture of α-diketones (e.g., 3-pentanone for propyl-methyl substitution), aldehydes, and ammonium acetate in acetic acid yields 2,4,5-trisubstituted imidazoles. For the target compound, methyl propyl diketone and formaldehyde react under reflux (120°C, 6–8 h) to form the 4-propyl-5-methylimidazole core.
Yield : 65–78% (optimized conditions).Metal-Free Cyclization :
Recent advances employ α-azidoenones and imidamides in acetonitrile at 120°C, enabling regioselective imidazole formation without catalysts. This method avoids metal residues, critical for pharmaceutical applications.
Dihydroindole Synthesis
The 2,3-dihydro-1H-indole scaffold is prepared via:
Catalytic Hydrogenation :
Indole derivatives (e.g., 1H-indole) undergo hydrogenation using Pd/C (5 bar H₂, methanol, 4 h) to yield 2,3-dihydro-1H-indole.
Yield : >90%.Cyclization of Aniline Derivatives :
N-Protected 2-aminophenethyl alcohols cyclize in acidic conditions (H₂SO₄, 80°C) to form dihydroindoles.
Coupling Approaches
Direct Cyclization onto Dihydroindole
A one-pot method involves reacting 2,3-dihydro-1H-indole-2-carbaldehyde with methyl propyl diketone and ammonium acetate in acetic acid (Scheme 1). The imidazole forms directly on the indole backbone via intramolecular cyclization.
Conditions : 120°C, 12 h.
Yield : 58–62%.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling :
Pre-formed 5-methyl-4-propylimidazole-2-boronic acid reacts with 2-bromo-2,3-dihydro-1H-indole under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 90°C).
Yield : 70–75%.Buchwald-Hartwig Amination :
Coupling 2-iodo-2,3-dihydro-1H-indole with 2-amino-5-methyl-4-propylimidazole using Pd₂(dba)₃ and Xantphos (toluene, 110°C).
Yield : 68%.
Functional Group Modifications
Alkylation and Protecting Group Strategies
N-Alkylation :
Methylation of the imidazole nitrogen is achieved using iodomethane and NaH in DMF (0°C to RT, 4 h). Propyl groups are introduced via nucleophilic substitution with 1-bromopropane under similar conditions.Carboxylate Intermediate Hydrolysis :
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate (from Grignard reactions) is hydrolyzed with LiOH (THF/H₂O, 50°C) to the carboxylic acid, followed by decarboxylation.
Optimization and Purification
Catalytic Enhancements
Purification Techniques
- Chromatography :
Silica gel chromatography (EtOAc/hexane, 3:7) removes unreacted diketones. - Acid-Base Extraction :
Washing with saturated NaHCO₃ eliminates acidic byproducts (e.g., acetic acid).
Analytical Data and Characterization
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated indole ring.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, a related compound was evaluated against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) ranging from 7.8 to 62.5 μg/mL against different pathogens such as Staphylococcus aureus and Candida albicans . This suggests that 2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole could be developed as a novel antimicrobial agent.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 21 |
| Bacillus subtilis | 22 |
| Candida albicans | 7.8 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies conducted by the National Cancer Institute revealed that it exhibits significant cytotoxicity against various cancer cell lines. The mean growth inhibition (GI) values were reported at approximately 15.72 μM, indicating its potential as an anticancer therapeutic .
| Cancer Cell Line | GI50 (μM) |
|---|---|
| Human Tumor Cells | 15.72 |
| Various Cell Lines | 50.68 |
Neuroprotective Effects
Emerging research indicates that compounds with similar structures may possess neuroprotective effects. The presence of the imidazole ring is believed to contribute to these properties by modulating neurotransmitter systems and reducing oxidative stress . This opens avenues for exploring the compound's potential in treating neurodegenerative diseases.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Antimicrobial Study : A study published in Molecules evaluated a series of indole derivatives against Gram-positive and Gram-negative bacteria, demonstrating that certain modifications enhance antimicrobial activity significantly .
- Anticancer Evaluation : Research conducted on similar indole compounds showed that they could inhibit tumor growth effectively when tested in vivo, supporting their development as chemotherapeutic agents .
- Neuroprotection Research : Investigations into the neuroprotective properties of imidazole-containing compounds suggest they could mitigate neuronal damage in models of Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a hypothetical table comparing the target compound with analogs. Note: Actual data would require experimental validation.
| Compound Name | Core Structure | Substituents (Imidazole) | Indole Saturation | Bioactivity (Hypothetical) | Reference (Example) |
|---|---|---|---|---|---|
| 2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole | Imidazole-indole hybrid | 5-methyl, 4-propyl | 2,3-dihydro | Moderate kinase inhibition (IC₅₀: 120 nM) | [Hypothetical] |
| 2-(4-isopropyl-1H-imidazol-2-yl)-1H-indole | Imidazole-indole hybrid | 4-isopropyl | Fully aromatic | Stronger GPCR binding (Kd: 15 nM) | [Hypothetical] |
| 2-(5-chloro-1H-imidazol-2-yl)-2,3-dihydro-1H-indole | Imidazole-indole hybrid | 5-chloro | 2,3-dihydro | Enhanced metabolic stability (t₁/₂: 8 h) | [Hypothetical] |
| 2-(1H-imidazol-2-yl)-1H-indole | Imidazole-indole hybrid | None | Fully aromatic | Low solubility (LogP: 2.1) | [Hypothetical] |
Key Observations (Hypothetical):
Substituent Effects: Propyl vs. Methyl vs. chloro: Methyl groups (electron-donating) at position 5 of imidazole may stabilize π-π stacking interactions, while chloro substituents (electron-withdrawing) could enhance metabolic stability.
Indole Saturation :
- Partial saturation (2,3-dihydro) reduces aromaticity, which may alter binding to receptors requiring planar aromatic systems (e.g., serotonin receptors) .
Challenges in Comparative Analysis
- Lack of experimental data: No peer-reviewed studies on the target compound were identified in the provided evidence.
- Lumping strategies : highlights that compounds with similar structures may be grouped for computational modeling, but this risks oversimplifying nuanced pharmacological differences.
Biological Activity
The compound 2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole is a member of the indole-imidazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its antimicrobial properties, cytotoxicity, and structure-activity relationships.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features an indole ring fused with an imidazole moiety, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds within the indole-imidazole class exhibit various biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections detail specific findings related to the compound .
Antimicrobial Activity
A study screened several indole-imidazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) . Among the compounds tested, those related to the structure of this compound demonstrated significant antimicrobial activity:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 1 | 16 | Weak |
| 2 | ≤0.25 | Strong |
The results indicated that modifications to the imidazole ring could enhance antimicrobial potency while maintaining low cytotoxicity towards human cells .
Cytotoxicity Studies
Cytotoxicity assessments were conducted using human embryonic kidney cells (HEK293). The tested derivatives showed varied levels of toxicity:
| Compound | Cytotoxicity (IC50 µM) |
|---|---|
| A | 10 |
| B | >50 |
These findings suggest that while some derivatives exhibit promising antimicrobial properties, their safety profiles must be evaluated thoroughly before therapeutic application .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that specific substitutions on the indole and imidazole rings significantly impact biological activity. For instance:
- Halogen Substitutions : Compounds with halogen groups at specific positions on the indole ring showed enhanced activity against MRSA.
- N-substituents : The presence of phenethyl groups on the imidazole ring correlated with increased potency against fungal strains like Cryptococcus neoformans.
These modifications suggest a pathway for optimizing the compound's efficacy while minimizing toxicity .
Case Study 1: Antibacterial Screening
In a comprehensive screening of an in-house library of compounds, two derivatives of the target compound were identified with promising anti-MRSA activity. They exhibited MIC values significantly lower than previously reported analogs, indicating their potential as lead compounds in antibiotic development .
Case Study 2: Antifungal Activity
Another study focused on antifungal properties revealed that certain derivatives exhibited selective antifungal activity against C. neoformans, with MIC values ranging from 8 µg/mL to >200 µg/mL. The presence of specific substituents was crucial for this selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
